2,5-Diacetoxyhexane
Overview
Description
2,5-Diacetoxyhexane: is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is a diester derived from hexane-2,5-diol and acetic acid. This compound is typically a colorless to almost colorless clear liquid with a boiling point of 122°C at 18 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diacetoxyhexane can be synthesized through the esterification of hexane-2,5-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the diol to the diacetate .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diacetoxyhexane undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of this compound can lead to the formation of hexane-2,5-diol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Hexane-2,5-diol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexane-2,5-diol.
Scientific Research Applications
2,5-Diacetoxyhexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-diacetoxyhexane primarily involves its hydrolysis to hexane-2,5-diol and acetic acid. This hydrolysis can occur enzymatically in biological systems or chemically in laboratory settings. The resulting hexane-2,5-diol can further participate in various metabolic pathways, while acetic acid is a common metabolic intermediate .
Comparison with Similar Compounds
Hexane-2,5-diol: The parent diol from which 2,5-diacetoxyhexane is derived.
Hexane-2,5-diyl diacetate: Another diester with similar properties and applications.
Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to undergo hydrolysis and transesterification makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-acetyloxyhexan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAGYNUYXVBAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291898 | |
Record name | 2,5-Diacetoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10299-35-1 | |
Record name | 10299-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Diacetoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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